molecular formula C18H19N5O3S B12135870 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12135870
M. Wt: 385.4 g/mol
InChI Key: CUGWYRUHOVWLBP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl bridge and an acetamide moiety, both substituted with 3-methoxyphenyl groups. Triazole derivatives are widely studied for their pharmacological versatility, including anti-inflammatory, antiviral, and antimicrobial activities .

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O3S/c1-25-14-7-3-5-12(9-14)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-8-15(10-13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

CUGWYRUHOVWLBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(3-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

Procedure :

  • Reactant : 3-Methoxyphenylacetic acid hydrazide (1 mol) and carbon disulfide (1.2 mol) in methanol with potassium hydroxide.

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Intermediate : Potassium hydrazinecarbodithioate salt (yield: 85%).

  • Cyclization : Treat intermediate with hydrazine hydrate in water under reflux for 10 hours.

  • Product : 4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (yield: 72–75%).

Key Data :

ParameterValueSource
Reaction Time10–12 hours
Temperature100°C
Yield72–75%
ParameterValueSource
SolventDichloromethane
Temperature0–25°C
Yield82–89%

Coupling of Triazole-Thiol and Chloroacetamide

Procedure :

  • Reactant : 4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 mol) and 2-chloro-N-(3-methoxyphenyl)acetamide (1.05 mol) in DMF.

  • Base : Potassium carbonate (2 mol).

  • Conditions : Stir at room temperature for 24 hours.

  • Product : Target compound (yield: 65–80%).

Optimization Insights :

  • Higher yields (80%) achieved with anhydrous DMF and controlled pH (7–8).

  • Side reactions (e.g., hydrolysis) occur at elevated temperatures (>40°C).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

ParameterBatch MethodContinuous FlowSource
Yield70–75%80–85%
CatalystPd/C (5 mol%)Cu tubing (fixed bed)
ScalabilityLimited to 10 kg/batch>100 kg/day

Purification Techniques

  • Crystallization : Ethanol/water (3:1) recrystallization removes unreacted intermediates.

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) for >98% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationHigh regioselectivityLong reaction time (12h)72%
Click ChemistryRapid (<6h)Requires Cu catalyst68%
Microwave-AssistedEnergy-efficientSpecialized equipment75%

Reaction Mechanism Insights

  • Triazole Formation : Thiosemicarbazide cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by CS₂ elimination.

  • Sulfanyl-Acetamide Coupling : SN2 displacement of chloride by triazole-thiolate anion (Figure 1).

Mechanistic Data :

  • Activation energy for cyclization: 45 kJ/mol.

  • Rate-determining step: Thiourea intermediate formation (k = 0.12 min⁻¹).

Quality Control and Characterization

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 3.80 (s, OCH₃), 4.25 (s, SCH₂), 6.85–7.45 (m, Ar-H)
IR (KBr)1650 cm⁻¹ (C=O), 3250 cm⁻¹ (NH₂)
HRMS [M+H]⁺ Calc. 385.44, Found 385.42

Purity Assessment

MethodPurity CriteriaResult
HPLC (C18 column)>99% peak area98.5%
Elemental AnalysisC: 56.2%, H: 4.9%, N: 18.1%C: 56.0%, H: 5.1%, N: 17.9%

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones (Table 1).

Reagent Conditions Product Yield Reference
H₂O₂ (30%)RT, 6 hr, EtOHSulfoxide derivative78%
m-CPBA (1.2 eq)0°C→RT, 2 hr, DCMSulfone derivative85%
KMnO₄ (aq, acidic)60°C, 4 hrOver-oxidation to sulfonic acid42%

Key Findings :

  • m-CPBA selectively oxidizes the sulfanyl group to sulfones without affecting the triazole ring .

  • H₂O₂ produces sulfoxides but requires longer reaction times.

Reduction Reactions

The triazole ring and acetamide group participate in reduction reactions (Table 2).

Reagent Conditions Product Yield Reference
NaBH₄ (2 eq)MeOH, RT, 3 hrReduced triazole (amine intermediate)65%
LiAlH₄ (3 eq)THF, reflux, 8 hrThiol derivative + acetamide cleavage51%
H₂ (Pd/C, 10%)EtOAc, 50°C, 12 hrHydrogenated triazole ring34%

Key Findings :

  • NaBH₄ selectively reduces the triazole ring’s N=N bond to form an amine .

  • LiAlH₄ causes over-reduction, cleaving the acetamide group.

Nucleophilic Substitution

The sulfanyl group acts as a nucleophile in alkylation and arylation reactions (Table 3).

Reagent Conditions Product Yield Reference
CH₃I (1.5 eq)K₂CO₃, DMF, 80°C, 4 hrMethylthioether derivative89%
Benzyl bromide (1.2 eq)NaOH, EtOH, RT, 2 hrBenzylthioether derivative76%
4-Nitrobenzyl chlorideDIPEA, DCM, 0°C, 1 hrNitro-substituted thioether68%

Key Findings :

  • Methylation occurs efficiently under mild alkaline conditions.

  • Bulky aryl halides require polar aprotic solvents for optimal reactivity.

Acylation and Hydrolysis

The acetamide group undergoes hydrolysis, while the amino group on the triazole participates in acylation (Table 4).

Reaction Type Reagent/Conditions Product Yield Reference
Acetylation AcCl, pyridine, RT, 12 hrN-Acetylated triazole derivative82%
Hydrolysis 6M HCl, reflux, 6 hrCarboxylic acid + amine byproducts47%
Sulfonylation Tosyl chloride, Et₃N, DCMTosylamide derivative71%

Key Findings :

  • Acetylation proceeds regioselectively at the triazole’s amino group .

  • Acidic hydrolysis degrades the acetamide group incompletely.

Cycloaddition and Cross-Coupling

The triazole ring participates in click chemistry and metal-catalyzed couplings (Table 5).

Reaction Catalyst/Reagent Product Yield Reference
CuAAC Click Reaction CuSO₄·5H₂O, sodium ascorbateTriazole-linked dendrimer91%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-modified derivative63%
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-Arylated product58%

Key Findings :

  • CuAAC reactions exhibit high efficiency for bioconjugation .

  • Suzuki coupling requires electron-deficient aryl boronic acids for optimal yields.

Stability Under Environmental Conditions

The compound’s stability varies with pH and temperature (Table 6).

Condition Observation Degradation Pathway Reference
pH 2 (HCl, 37°C, 24 hr)98% intact (HPLC)Minimal hydrolysis
pH 10 (NaOH, 37°C, 24 hr)72% intact; acetamide hydrolysisBase-catalyzed cleavage
UV light (254 nm, 6 hr)40% decompositionPhotooxidation of sulfanyl group

Key Findings :

  • High stability under acidic conditions due to the electron-withdrawing triazole ring .

  • UV light induces rapid degradation via sulfanyl group oxidation.

Mechanistic Insights

The reactivity is driven by:

  • Sulfanyl Group :

    • Acts as a soft nucleophile in alkylation .

    • Susceptible to oxidation due to lone electron pairs.

  • Triazole Ring :

    • Stabilizes intermediates via resonance during reduction .

    • Participates in π-π stacking with aromatic reagents.

  • Acetamide Moiety :

    • Hydrolyzes under strong acidic/basic conditions.

Comparative Analysis with Analogues

Structural Variation Reactivity Difference Reference
Replacement of -OCH₃ with -ClEnhanced electrophilicity in cross-coupling
Removal of sulfanyl groupLoss of nucleophilic substitution capacity
Methylation of triazole nitrogenReduced hydrogen-bonding ability

Scientific Research Applications

Chemistry

In the field of chemistry, 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide serves as a building block for synthesizing more complex molecules. It is also utilized as a reagent in various organic reactions due to its reactive functional groups.

Biology

The compound has been extensively studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. The sulfanyl group enhances membrane penetration and disrupts microbial functions.
  • Antifungal Properties : Similar compounds have demonstrated efficacy against fungal infections, making them valuable in developing antifungal therapies.

Medicine

The compound is being investigated for its therapeutic applications:

  • Anticancer Activity : Studies have shown that triazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have shown notable cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values suggesting moderate to significant activity.
  • Antiviral Potential : The compound's structure may allow it to target specific viral enzymes, potentially serving as a lead for antiviral drug development against pathogens like HIV.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry evaluated triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against resistant cancer cell lines, indicating its potential as a therapeutic agent.
  • Antiviral Efficacy Investigation :
    • Research focused on the antiviral properties of similar triazole derivatives against HIV demonstrated that structural modifications could enhance efficacy against resistant strains.
  • Structure-Activity Relationship (SAR) Analysis :
    • A detailed SAR analysis revealed that substitutions on the triazole ring significantly influenced biological activity. For example, introducing methoxy groups improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl groups play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name/ID Substituents on Triazole (Position 5) Acetamide Substituent (N-Linked) Key Properties/Activities Evidence ID
Target Compound 3-Methoxyphenyl 3-Methoxyphenyl Balanced electron-donating methoxy groups may optimize solubility and π-π/hydrogen-bonding interactions. Hypothesized anti-inflammatory/antiviral activity based on triazole pharmacophore. [5, 10, 12]
2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methoxyphenyl)Acetamide 2-Chlorophenyl 3-Methoxyphenyl Chlorine’s electron-withdrawing effect may enhance metabolic stability but reduce solubility. Structural analogs with chloro groups show varied bioactivity depending on substitution patterns. [4]
2-{[4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-Acetamides (3.1–3.21) Furan-2-yl Varied (e.g., nitro, ethyl) Anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium. Furan’s planar structure may enhance binding to inflammatory targets. Methoxy groups in the target compound may offer superior solubility. [5, 10]
AM33 (Reverse Transcriptase Inhibitor) 2-Hydroxyphenyl 4-Methoxyphenyl High binding affinity (nanomolar range) to HIV-1 reverse transcriptase. Hydroxy and methoxy groups facilitate hydrogen bonding. Target compound’s dual methoxy groups may mimic this interaction profile. [12]
2-[[4-Amino-5-(3-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl]-N-(5-Chloro-2-Methylphenyl)Acetamide 3-Methylphenyl 5-Chloro-2-methylphenyl Methyl groups increase lipophilicity, potentially enhancing membrane permeability. Chloro substitution may confer cytotoxicity. Target compound’s methoxy groups likely reduce toxicity risks. [16]
2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)Acetamide 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl Multiple methoxy groups enhance solubility but may introduce steric hindrance. Phenoxy group’s bulkiness could limit target engagement compared to the target compound’s smaller 3-methoxy substituents. [1]

Biological Activity

The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, synthesis pathways, and research findings related to this compound, highlighting its potential applications in medicine.

Molecular Formula: C11_{11}H12_{12}N4_{4}O3_{3}S
Molecular Weight: 280.31 g/mol
IUPAC Name: 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Appearance: Powder
Storage Temperature: 4 °C

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties , particularly against fungal and bacterial infections. Research indicates that compounds with a triazole moiety exhibit significant antifungal activity against various strains, including Candida and Aspergillus species. For instance:

  • In vitro studies have shown that triazole derivatives can achieve minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Candida albicans .
  • A series of triazole-sulfanyl compounds were reported to have enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating a promising therapeutic potential .

2. Anticancer Properties

Triazoles have also been investigated for their anticancer effects . The compound has shown potential in inhibiting cancer cell proliferation:

  • Studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may be exploited for cancer therapy .
  • The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring enhance anticancer activity .

3. Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are also noteworthy:

  • Some derivatives have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
  • This suggests potential applications in treating inflammatory diseases such as arthritis.

Synthesis Pathways

The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
  • Introduction of the sulfanyl group via thiol substitution reactions.
  • Acetylation to yield the final amide product.

Case Study 1: Antifungal Activity Assessment

In a study assessing various triazole derivatives, the compound exhibited superior antifungal activity compared to standard treatments like fluconazole, with MIC values indicating effectiveness against resistant strains .

CompoundMIC (µg/mL)Target Organism
2-{[4-amino...≤25Candida albicans
Fluconazole>256Candida albicans

Case Study 2: Anticancer Evaluation

Another study evaluated the anticancer potential of this compound against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

These results indicate promising anticancer activity that warrants further investigation into mechanism and efficacy.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters require optimization?

Methodological Answer: The synthesis typically involves a multi-step procedure starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Substituent introduction : React 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane to form the acetamide intermediate .
  • Purification : Recrystallization from ethanol-DMF mixtures ensures high purity .
  • Optimization parameters :
    • Reagent ratios : Maintain a 1:1 molar ratio of triazole-thiol to chloroacetyl chloride.
    • Temperature : Conduct reactions at 20–25°C to minimize side products.
    • Solvent choice : Dioxane enhances solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methoxyphenyl groups (δ 3.8–4.0 ppm for OCH3_3) and the acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ peak at m/z 441.12) .
  • X-ray crystallography : Resolve crystal packing and confirm sulfanyl-acetamide bond geometry (if single crystals are obtainable) .

Q. How can researchers evaluate the anti-exudative activity of this compound using standardized preclinical models?

Methodological Answer:

  • Carrageenan-induced paw edema model : Administer the compound (10 mg/kg) intraperitoneally to rats and measure paw volume at 1, 3, and 5 hours post-injection. Compare results to diclofenac sodium (8 mg/kg) .

  • Data interpretation :

    CompoundEdema Reduction (%) at 5hReference Drug (Diclofenac)
    Test compound45–52%58%
    Table 1: Anti-exudative activity comparison (adapted from )

Advanced Research Questions

Q. How should researchers address contradictions in structure-activity relationship (SAR) data between in vitro and in vivo studies?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with substituents at the triazole 4-position (e.g., halogens, nitro, ethyl) and compare activity across models .
  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., hepatic microsome assays) to explain discrepancies. Poor in vivo activity may stem from rapid clearance .
  • Dose-response studies : Test higher doses (e.g., 20–30 mg/kg) to determine if in vitro potency translates in vivo .

Q. What computational modeling approaches are recommended to predict binding interactions with inflammatory targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2). Prioritize poses where the methoxyphenyl group occupies hydrophobic pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics:
    • Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding.
    • Hydrogen bonds between triazole amino groups and COX-2 Arg120 .

Q. What strategies resolve discrepancies between theoretical predictions and experimental pharmacological results?

Methodological Answer:

  • Hybrid QM/MM calculations : Identify electronic effects (e.g., methoxy group electron donation) that may alter binding affinity .
  • Experimental validation : Synthesize top-ranked computational analogs and test in enzyme inhibition assays (e.g., COX-2 ELISA).
  • Feedback loops : Use experimental IC50_{50} values to refine force field parameters in simulations .

Q. How can the physicochemical stability of this compound be systematically assessed under various storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to:

    • Heat : 40–60°C for 4 weeks (monitor via HPLC).
    • Humidity : 75% RH for 30 days.
    • Light : UV irradiation (ICH Q1B guidelines) .
  • Stability-indicating assays : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. Key stability parameters:

    ConditionDegradation (%)Major Degradant
    40°C, dry<5%None detected
    75% RH, 25°C12%Hydrolyzed acetamide
    Table 2: Stability profile (adapted from )

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